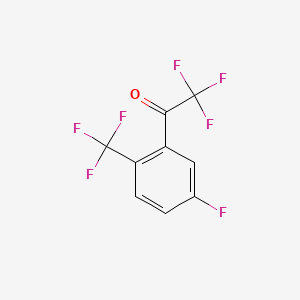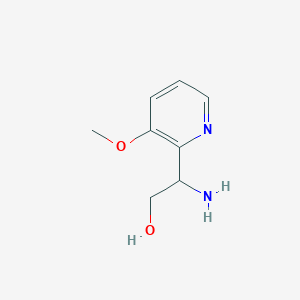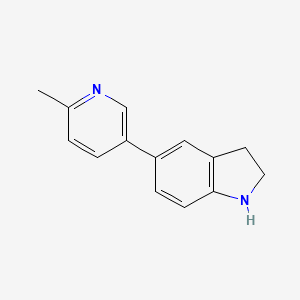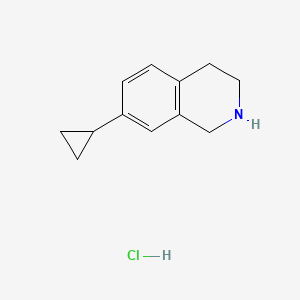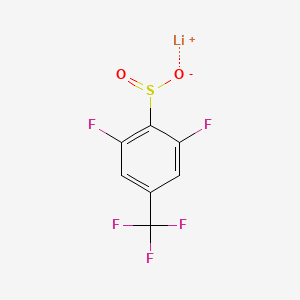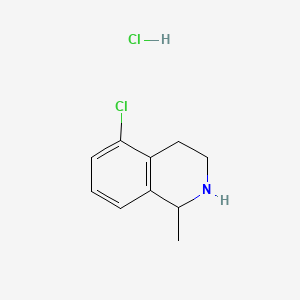
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the tetrahydroisoquinoline ring, along with a hydrochloride salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP)
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. MCRs are powerful strategies in organic synthesis that allow for the generation of molecular diversity and complexity . The use of efficient and recyclable catalysts is highly desired to align with green and sustainable chemistry principles.
化学反応の分析
Types of Reactions
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with neuroreceptors or enzymes involved in inflammatory pathways, thereby exerting its antineuroinflammatory effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the chlorine and methyl substitutions.
5-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar compound with only the chlorine substitution.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar compound with only the methyl substitution.
Uniqueness
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
特性
分子式 |
C10H13Cl2N |
|---|---|
分子量 |
218.12 g/mol |
IUPAC名 |
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H |
InChIキー |
WVZDTEZEJNTUAG-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1)C(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


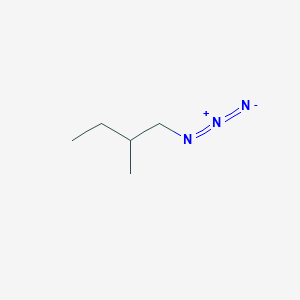
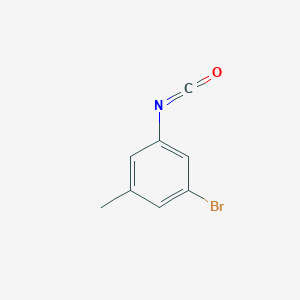

![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
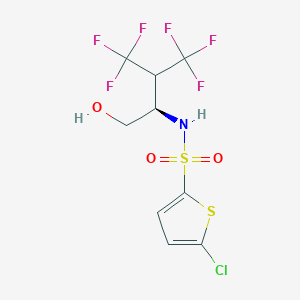
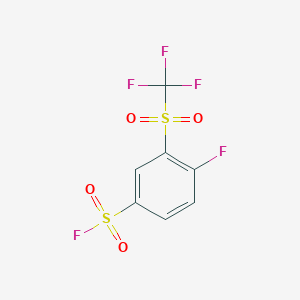

![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

